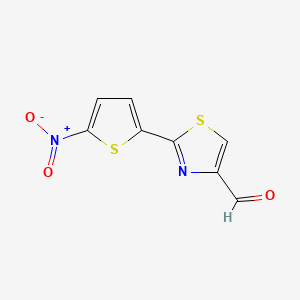![molecular formula C10H9BF2O2 B14687810 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- CAS No. 34017-66-8](/img/structure/B14687810.png)
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is an organic compound with a unique structure that includes a butenone backbone, a phenyl group, and a difluoroboryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- typically involves the reaction of 3-buten-2-one with a phenylboronic acid derivative under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the difluoroboryl group. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-phenylbutanol.
Substitution: Formation of bromophenyl or nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- involves its interaction with specific molecular targets. The difluoroboryl group can coordinate with various metal centers, facilitating catalytic processes. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-one, 4-phenyl-: Lacks the difluoroboryl group, making it less versatile in catalytic applications.
3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and enhances its utility in various applications, particularly in catalysis and materials science.
Propiedades
Número CAS |
34017-66-8 |
|---|---|
Fórmula molecular |
C10H9BF2O2 |
Peso molecular |
209.99 g/mol |
Nombre IUPAC |
4-difluoroboranyloxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9BF2O2/c1-8(14)7-10(15-11(12)13)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
CXVNVHYNTQHBER-UHFFFAOYSA-N |
SMILES canónico |
B(OC(=CC(=O)C)C1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)
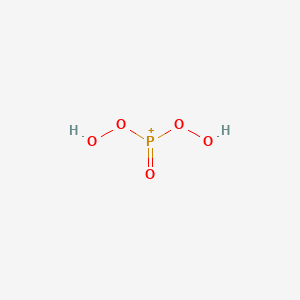

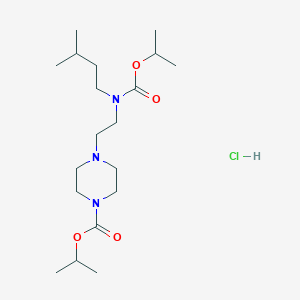

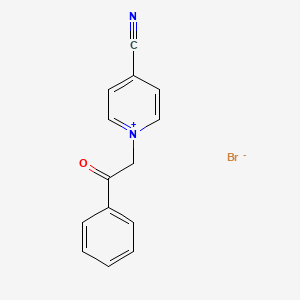
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
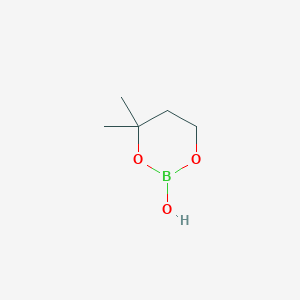
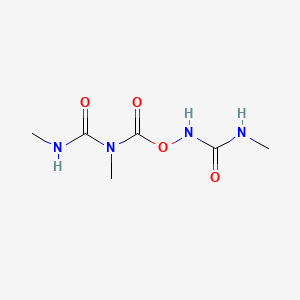
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
